molecular formula C8H18ClNO B13579264 4-Propylpiperidin-4-olhydrochloride

4-Propylpiperidin-4-olhydrochloride

Cat. No.: B13579264
M. Wt: 179.69 g/mol
InChI Key: YFLSDCKDPHTVEZ-UHFFFAOYSA-N
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Description

4-Propylpiperidin-4-ol hydrochloride is a piperidine derivative characterized by a hydroxyl (-OH) and propyl (-C₃H₇) group at the 4-position of the piperidine ring, with a hydrochloride salt form. This structural configuration imparts unique physicochemical properties, making it relevant in pharmaceutical and chemical research.

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

4-propylpiperidin-4-ol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-2-3-8(10)4-6-9-7-5-8;/h9-10H,2-7H2,1H3;1H

InChI Key

YFLSDCKDPHTVEZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCNCC1)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propylpiperidin-4-olhydrochloride typically involves the reaction of 4-propylpiperidine with hydrochloric acid. The process can be carried out under mild conditions, often at room temperature, to yield the hydrochloride salt. The reaction can be represented as follows:

4-Propylpiperidine+HClThis compound\text{4-Propylpiperidine} + \text{HCl} \rightarrow \text{this compound} 4-Propylpiperidine+HCl→this compound

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated systems and reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Propylpiperidin-4-olhydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Research and Development

Piperidin-4-ol derivatives, such as 4-[3-(Benzyloxy)propyl]piperidin-4-ol hydrochloride, have primary applications in pharmaceutical research and development, especially in therapeutics targeting neurological disorders. These compounds often feature a piperidine ring substituted with various functional groups, and their synthesis can be achieved through different methods.

Interaction Studies: Interaction studies focus on understanding how piperidin-4-ol derivatives interact with various biological targets.

Structural Similarities: Several compounds share structural similarities, and understanding their unique features is crucial for developing targeted therapeutics.

Bioactive Compounds

Bioactive compounds derived from natural sources, including those containing piperidin-4-ol structures, have immense value in treating major diseases . For example, they are explored for their potential in cancer treatment, malaria therapy, and as analgesics .

Polyphenol-Containing Nanoparticles: Polyphenol-containing nanoparticles, which may incorporate piperidin-4-ol derivatives, have attracted research attention due to their antioxidation, anticancer activity, and universal adherent affinity . These nanoparticles show promise in preparing, stabilizing, and modifying multifunctional nanoassemblies for bioimaging, therapeutic delivery, and other biomedical applications .

Phenolic Compounds and Diabetes: Phenolic compounds, including those related to piperidin-4-ols, are studied for their role in diabetes, with research compiling recent advances in their extraction, purification, and encapsulation . Preclinical and clinical evidence suggests their antidiabetic activity, offering insights into their mechanisms of action and potential for improving the health of patients with diabetes and related conditions .

Synthesis of Chemical Compounds

Piperidine derivatives are used in synthesizing various chemical compounds. For instance, 4-piperidinopiperidine is used in producing 1-chlorocarbonyl-4-piperidinopiperidine or its hydrochloride through a process that involves multiple steps, including dissolving trimethylsilyl chloride in methylene chloride, adding 4-piperidinopiperidine, and stirring the mixture under specific conditions .

4-Hydroxypiperidines

4-Hydroxypiperidines and their derivatives have been synthesized and evaluated for their pharmacological properties . These compounds are explored as potential therapeutics, with modifications to their structures aimed at enhancing their activity and selectivity .

PKB Inhibitors

Mechanism of Action

The mechanism of action of 4-Propylpiperidin-4-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Molecular Data :

  • CAS Number: 2742659-64-7 (as per ) and 452331-68-9 (listed under synonyms in ). The discrepancy may arise from nomenclature variations or salt forms.
  • Molecular Formula: Presumed to be C₈H₁₈ClNO (accounting for the hydroxyl group and hydrochloride salt; conflicting with , which lists C₈H₁₈ClN).
  • Molecular Weight: ~163.69 g/mol () to 179.65 g/mol (calculated for C₈H₁₈ClNO).
  • Storage : Stable under inert atmosphere at room temperature ().

The compound’s hydroxyl group enhances hydrophilicity, while the propyl substituent contributes to lipophilicity, balancing solubility and membrane permeability—a critical feature for drug candidates .

Comparison with Similar Compounds

Piperidine derivatives are widely studied due to their versatility in medicinal chemistry. Below is a comparative analysis of 4-propylpiperidin-4-ol hydrochloride and structurally analogous compounds.

Structural and Molecular Comparison

Compound Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
4-Propylpiperidin-4-ol hydrochloride 4-OH, 4-propyl C₈H₁₈ClNO* ~163.69–179.65 2742659-64-7 Balanced hydrophilicity-lipophilicity
4-Methylpiperidine hydrochloride 4-methyl C₆H₁₄ClN 135.64 42796-28-1 Higher volatility; reduced lipophilicity
4-(Hydroxymethyl)piperidin-4-ol hydrochloride 4-OH, 4-hydroxymethyl C₇H₁₅ClNO₂ 179.66 N/A () Enhanced hydrophilicity; potential for hydrogen bonding
4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride 4-F, 4-COOH C₆H₁₁ClFNO₂ 195.61 1186663-32-0 Acidic properties; improved solubility in polar solvents
4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride Oxazepane ring, piperidine C₁₀H₂₀Cl₂N₂O 257.2 1909306-29-1 Complex heterocyclic structure; versatile in drug discovery

Note: Molecular formula discrepancies for 4-propylpiperidin-4-ol hydrochloride highlight inconsistencies in reported data.

Functional Group Impact on Properties

  • Hydroxymethyl and carboxylic acid groups () significantly improve aqueous solubility, favoring formulations for intravenous delivery .
  • Chemical Reactivity :

    • The hydroxyl group in 4-propylpiperidin-4-ol hydrochloride enables hydrogen bonding and derivatization (e.g., esterification), whereas the fluorine atom in 4-fluoro-4-piperidinecarboxylic acid hydrochloride enhances electronegativity and metabolic stability .
  • Applications :

    • 4-Propylpiperidin-4-ol hydrochloride : Intermediate in antipsychotic or analgesic drug synthesis.
    • 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride : Explored in agrochemicals and material science due to its heterocyclic flexibility .

Biological Activity

4-Propylpiperidin-4-olhydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, focusing on its mechanisms, effects on specific biological pathways, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a piperidine derivative. Its structure can be represented as follows:

C9H18ClN Molecular Weight 189 70 g mol \text{C}_9\text{H}_{18}\text{ClN}\quad \text{ Molecular Weight 189 70 g mol }

The compound features a propyl group attached to the nitrogen of the piperidine ring, with a hydroxyl group on the fourth carbon, contributing to its unique biological properties.

1. Inhibition of Protein Kinase B (PKB/Akt)
Research indicates that compounds similar to 4-propylpiperidin-4-ol have the potential to inhibit PKB, an important kinase involved in various cellular processes including metabolism, proliferation, and survival. The inhibition of PKB can lead to reduced tumor cell growth and increased apoptosis in cancer cells .

2. Interaction with Sphingosine Kinases
Studies have shown that piperidine derivatives can selectively inhibit sphingosine kinases (SK1 and SK2), which are implicated in cancer progression and inflammation. The selectivity for these kinases is critical for developing targeted therapies .

Biological Activity

The biological activity of this compound has been evaluated through various assays, demonstrating significant effects on cell viability and signaling pathways:

Biological Activity Effect Reference
PKB InhibitionReduced cell proliferation in cancer models
SK1/SK2 InhibitionModulated inflammatory responses
Immune ModulationEnhanced IFN-γ production in T-cells

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

Case Study 1: PKB Inhibition in Cancer Therapy
A study involving a series of piperidine derivatives demonstrated that specific modifications could enhance selectivity for PKB inhibition, leading to significant antitumor effects in vivo. The results indicated that compounds with a similar structure to this compound showed promise as effective cancer therapeutics .

Case Study 2: Immune Response Modulation
In another investigation, a compound structurally related to 4-propylpiperidin-4-ol was tested for its ability to enhance immune responses by blocking PD-1/PD-L1 interactions. This study found that the compound significantly promoted IFN-γ production in T cells, suggesting a role in immunotherapy for cancer treatment .

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